molecular formula C7HCl2F3N2S B6268779 2,4-dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine CAS No. 1254757-15-7

2,4-dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine

Cat. No.: B6268779
CAS No.: 1254757-15-7
M. Wt: 273.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to a thieno[3,2-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-2-methoxycarbonylthiophene with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the target compound .

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step process that involves the use of readily available starting materials and scalable reaction conditionsThe final product is purified through recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells. Additionally, it may modulate other signaling pathways, such as the NF-kB inflammatory pathway, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and its ability to interact with various biological targets, making it a versatile and valuable compound in scientific research and industrial applications .

Properties

CAS No.

1254757-15-7

Molecular Formula

C7HCl2F3N2S

Molecular Weight

273.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.